molecular formula C9H13N5O2 B11879802 6H-Purin-6-one, 1,7-dihydro-2-((3-hydroxy-1-methylpropyl)amino)- CAS No. 85352-98-3

6H-Purin-6-one, 1,7-dihydro-2-((3-hydroxy-1-methylpropyl)amino)-

Cat. No.: B11879802
CAS No.: 85352-98-3
M. Wt: 223.23 g/mol
InChI Key: DWMZSEDWYFUWAE-UHFFFAOYSA-N
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Description

2-((4-Hydroxybutan-2-yl)amino)-1H-purin-6(9H)-one is a chemical compound with a complex structure that includes a purine base and a hydroxybutylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Hydroxybutan-2-yl)amino)-1H-purin-6(9H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a purine derivative with a hydroxybutylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or methanol, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-((4-Hydroxybutan-2-yl)amino)-1H-purin-6(9H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((4-Hydroxybutan-2-yl)amino)-1H-purin-6(9H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-Hydroxybutan-2-yl)amino)-1H-purin-6(9H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxybutylamino group can form hydrogen bonds with active sites, while the purine base can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Hydroxybutan-2-yl)amino]acetonitrile
  • 3-[(4-Hydroxybutan-2-yl)amino]pentanenitrile

Uniqueness

2-((4-Hydroxybutan-2-yl)amino)-1H-purin-6(9H)-one is unique due to its specific combination of a purine base and a hydroxybutylamino group. This structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .

Properties

CAS No.

85352-98-3

Molecular Formula

C9H13N5O2

Molecular Weight

223.23 g/mol

IUPAC Name

2-(4-hydroxybutan-2-ylamino)-1,7-dihydropurin-6-one

InChI

InChI=1S/C9H13N5O2/c1-5(2-3-15)12-9-13-7-6(8(16)14-9)10-4-11-7/h4-5,15H,2-3H2,1H3,(H3,10,11,12,13,14,16)

InChI Key

DWMZSEDWYFUWAE-UHFFFAOYSA-N

Canonical SMILES

CC(CCO)NC1=NC2=C(C(=O)N1)NC=N2

Origin of Product

United States

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